molecular formula C15H13NO2 B11871632 N-(3-Oxocyclobutyl)-2-naphthamide

N-(3-Oxocyclobutyl)-2-naphthamide

Cat. No.: B11871632
M. Wt: 239.27 g/mol
InChI Key: WPWNCCGMGVPQRP-UHFFFAOYSA-N
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Description

N-(3-Oxocyclobutyl)-2-naphthamide is an organic compound characterized by the presence of a cyclobutyl ring with a ketone group and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxocyclobutyl)-2-naphthamide typically involves the reaction of 3-oxocyclobutanecarboxylic acid with 2-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxocyclobutyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The ketone group in the cyclobutyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the naphthamide moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(3-Oxocyclobutyl)-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Oxocyclobutyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Oxocyclobutyl)carbamate: Similar structure but with a carbamate group instead of a naphthamide moiety.

    N-(3-Oxocyclobutyl)urea: Contains a urea group instead of a naphthamide moiety.

    N-(3-Oxocyclobutyl)acetamide: Features an acetamide group instead of a naphthamide moiety.

Uniqueness

N-(3-Oxocyclobutyl)-2-naphthamide is unique due to the presence of both a cyclobutyl ring with a ketone group and a naphthamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-(3-oxocyclobutyl)naphthalene-2-carboxamide

InChI

InChI=1S/C15H13NO2/c17-14-8-13(9-14)16-15(18)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,16,18)

InChI Key

WPWNCCGMGVPQRP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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